Regioisomeric Triazole Differentiation: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Conjugates
The 2H-1,2,3-triazol-2-yl substitution (present in CAS 2309750-42-1) is regioisomeric to the 1H-1,2,3-triazol-1-yl form (CAS 2034491-21-7). In the structurally analogous azetidine-triazole MMP-2 inhibitor series, 1,4-disubstituted vs. 1,5-disubstituted triazole regioisomers exhibit distinct inhibitory profiles [1]. The 2H-triazole attachment alters the N-heterocycle's dipole vector and hydrogen-bond acceptor orientation relative to the azetidine scaffold, which in turn modulates target protein binding geometry [2].
| Evidence Dimension | Triazole regioisomer identity and predicted binding geometry |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl linkage at azetidine 3-position; SMILES: O=C(Nc1cccs1)N1CC(n2nccn2)C1 |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-yl isomer (CAS 2034491-21-7); triazole linked via N1; differing spatial orientation of the triazole ring and altered H-bond acceptor topology |
| Quantified Difference | No direct comparative activity data available for this specific compound pair. In related azetidine-triazole MMP inhibitor series, N1 vs. N2 triazole connectivity produced qualitatively distinct SAR trends (potency difference magnitude: class-level context-dependent) [1]. |
| Conditions | Structural comparison based on SMILES and 2D topology; literature precedence from aziridine/azetidine-triazole MMP-2 inhibitor SAR studies [1]. |
Why This Matters
Regioisomeric purity and triazole substitution position determine pharmacophoric geometry; procurement of the correct regioisomer (2H- vs. 1H-) is critical for SAR reproducibility and target engagement studies.
- [1] Gulbe K, Stamberga D, Solops A, Kumpiņš V, Domracheva I, Turks M. Synthesis and MMP Inhibition Studies of Novel Triazolylmethyl Aziridines and Azetidines. Abstracts of 17th Tetrahedron Symposium; 2016. View Source
- [2] Kreituss I, Rozenberga E, Zemitis J, Trapencieris P, Romanchikova N, Turks M. Discovery of aziridine-triazole conjugates as selective MMP-2 inhibitors. Chemistry of Heterocyclic Compounds. 2013;49:1108-1117. View Source
